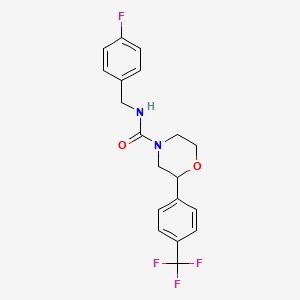

N-(4-fluorobenzyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

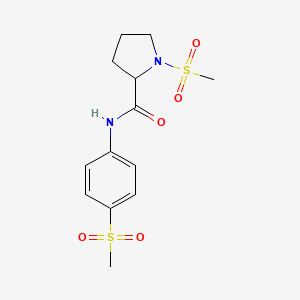

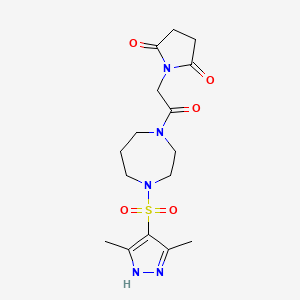

The compound "N-(4-fluorobenzyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide" is a fluorinated morpholine derivative. Morpholine derivatives are known for their biological activities, particularly in the inhibition of cancer cell proliferation. The papers provided discuss various morpholine derivatives with similar structures and substituents, which have been synthesized and evaluated for their antitumor activities and other biological effects.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves the condensation of an isocyanato-substituted benzene with a morpholino-substituted indazole. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate . Similar synthetic strategies are described in other papers, indicating a common approach to the synthesis of these compounds .

Molecular Structure Analysis

The crystal structures of these compounds are often determined to understand their molecular conformations. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, space group P21/n . Determining the crystal structure is crucial for understanding the molecular interactions and potential binding modes with biological targets.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the morpholine derivatives. However, the synthesis process involves key reactions such as amination, cyclization, and condensation, which are fundamental in forming the morpholine core and attaching various substituents that confer biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using techniques like 1H NMR, IR, mass, and elemental analysis . These properties are essential for confirming the purity and structure of the synthesized compounds. The papers also mention that the yields of the synthesized compounds are generally good to excellent, and the synthetic processes are advantageous due to low cost, short reaction time, mild conditions, and eco-friendliness .

Biological Activity Analysis

The biological activities of these compounds are primarily focused on their antitumor effects. For example, the compound 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide exhibits distinct effective inhibition on the proliferation of cancer cell lines . Other compounds in the series also show inhibitory capacity against specific cancer cell lines such as A549 and BGC-823 . Additionally, some of the synthesized morpholine derivatives exhibit potent antifungal and antibacterial activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

Research on these compounds often begins with their synthesis, demonstrating innovative approaches to creating complex molecules. For instance, the synthesis of pyrimidine derivatives linked with morpholinophenyl groups involves intermediate compounds leading to products with established structures through spectral data, including 1H-NMR, 13C-NMR, and 19F-NMR (S. Gorle et al., 2016). Another study detailed the synthesis and gastrokinetic activity of specific benzamides, showcasing the introduction of various substituents to enhance activity (S. Kato et al., 1991).

Biological Activity

The biological activity of these compounds, particularly against cancer and microbial organisms, has been a significant focus. Some derivatives demonstrate notable antitumor activity by inhibiting cancer cell proliferation (Xuechen Hao et al., 2017; Jiu-Fu Lu et al., 2017). Additionally, compounds have been evaluated for their antibacterial and antifungal activities, with some showing promising results (Loganathan Velupillai et al., 2015).

Structural Analysis

The crystal structure and molecular interactions of these compounds provide insights into their potential modes of action. Studies involving X-ray crystallography and DFT calculations have helped elucidate the structural details and tautomeric states of these molecules, contributing to our understanding of their chemical behavior and interaction with biological targets (Mojtaba Keikha et al., 2019).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F4N2O2/c20-16-7-1-13(2-8-16)11-24-18(26)25-9-10-27-17(12-25)14-3-5-15(6-4-14)19(21,22)23/h1-8,17H,9-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSYBTJTAWZOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)

![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B2550977.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2550978.png)

![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)